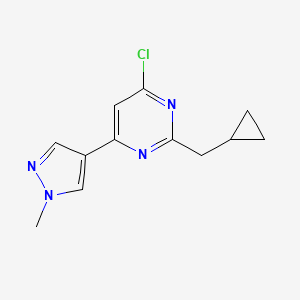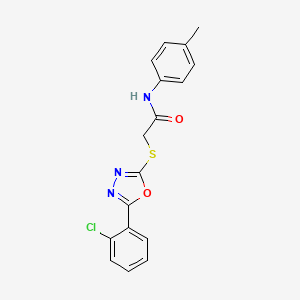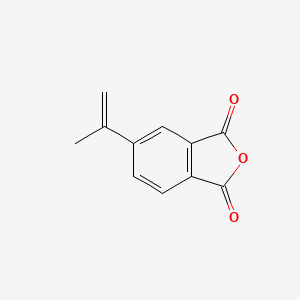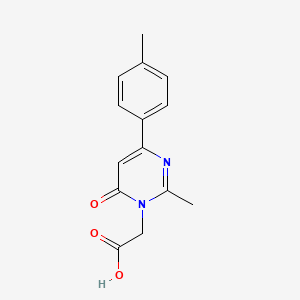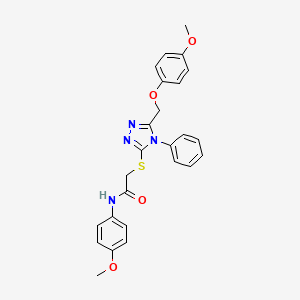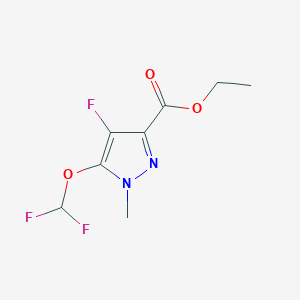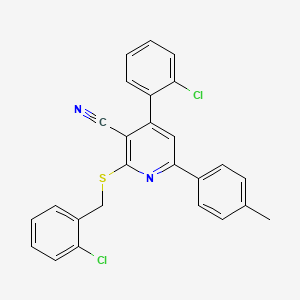
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioether Linkage: The reaction between 2-chlorobenzyl chloride and thiophenol in the presence of a base such as sodium hydroxide to form 2-chlorobenzyl thioether.
Nitrile Formation:
Aromatic Substitution: The final step involves the coupling of the thioether and nitrile intermediates with 2-chlorophenyl and p-tolyl groups under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.
科学研究应用
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the nitrile group forming a covalent bond with the active site of the target protein, leading to a change in its function.
相似化合物的比较
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(m-tolyl)nicotinonitrile
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(o-tolyl)nicotinonitrile
- 2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-methoxyphenyl)nicotinonitrile
Uniqueness
2-((2-Chlorobenzyl)thio)-4-(2-chlorophenyl)-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both 2-chlorobenzyl and p-tolyl groups, along with the nitrile functionality, makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C26H18Cl2N2S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
4-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H18Cl2N2S/c1-17-10-12-18(13-11-17)25-14-21(20-7-3-5-9-24(20)28)22(15-29)26(30-25)31-16-19-6-2-4-8-23(19)27/h2-14H,16H2,1H3 |
InChI 键 |
FIYVNTKNYMNFIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11775549.png)

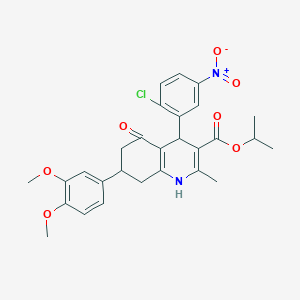
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
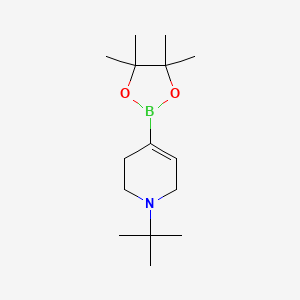
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)

